Comparison of A549 Lung Cancer Cell Cytotoxicity: 3-Phenyl vs. 3-(p-Tolyl) Pyrazole Core
The target compound, with a 3-phenyl substitution on the pyrazole core, demonstrates differential cytotoxicity against A549 lung cancer cells compared to its direct analog featuring a 3-(p-tolyl) group. The replacement of the phenyl with a p-tolyl group introduces a methyl substituent, allowing for a quantitative assessment of its impact on potency .
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 15.2 µM |
| Comparator Or Baseline | (E)-N'-((E)-2-methyl-3-phenylallylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide: IC50 = 28.7 µM |
| Quantified Difference | 1.89-fold lower IC50, indicating superior potency for the 3-phenyl derivative |
| Conditions | A549 human lung adenocarcinoma cell line, 48 h exposure, MTT assay |
Why This Matters
For procurement in lung cancer research, the 1.89-fold potency gain over the p-tolyl analog makes the target compound the more relevant tool for studying fundamental SAR and for use as a more sensitive probe in cellular assays.
- [1] Xia, Y. et al. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. (2008). View Source
